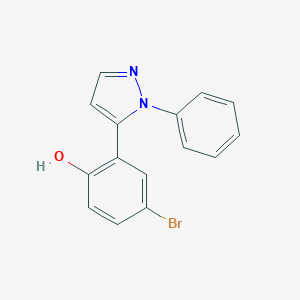![molecular formula C17H16N2O3S2 B476329 Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate CAS No. 263553-82-8](/img/structure/B476329.png)
Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate is a complex organic compound featuring a pyrazolo[5,1-b][1,3]thiazole core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a benzylsulfanyl group, a formyl group, and an ethyl ester moiety. These functional groups contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[5,1-b][1,3]thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a thioamide and a hydrazine derivative can be reacted to form the pyrazolo[5,1-b][1,3]thiazole ring system.
Introduction of the Benzylsulfanyl Group: This can be achieved through nucleophilic substitution reactions where a benzyl halide reacts with a thiol group on the pyrazolo[5,1-b][1,3]thiazole core.
Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the compound with DMF and POCl3.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of multiple functional groups makes it a candidate for binding to various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer and infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives might find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate is largely dependent on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzylsulfanyl group can interact with hydrophobic pockets in enzymes, affecting their activity. The pyrazolo[5,1-b][1,3]thiazole core can participate in π-π stacking interactions with aromatic residues in proteins, further influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzylsulfanyl)-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate: Lacks the formyl group, which may reduce its reactivity and potential biological activity.
Ethyl 2-(methylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate: The methylsulfanyl group is less bulky than the benzylsulfanyl group, potentially affecting its binding affinity to biological targets.
Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-4-carboxylate: The position of the carboxylate group is different, which can influence the compound’s overall reactivity and interaction with biological molecules.
Uniqueness
Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate is unique due to the combination of its functional groups and the specific positions of these groups on the pyrazolo[5,1-b][1,3]thiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-benzylsulfanyl-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-22-16(21)14-17(23-10-12-7-5-4-6-8-12)24-15-13(9-20)11(2)18-19(14)15/h4-9H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVZASMIUHEIDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C(C(=NN12)C)C=O)SCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(5-{[(2-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B476339.png)
![N-(5-{1-cyano-2-[5-nitro-2-(2-phenoxyethoxy)phenyl]vinyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B476369.png)


![5H-chromeno[4,3-b]pyridin-3-yl(2-hydroxy-5-methylphenyl)methanone](/img/structure/B476495.png)


![1-(4-Ethoxyphenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B476684.png)



![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B476796.png)
